7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine

Serotonin Receptor Pharmacology Obesity Research Receptor Binding Assays

Researchers require precise reference standards to quantify lorcaserin metabolites without cross-interference from structural analogs. This fluorinated benzazepine (CAS 324558-64-7) is a confirmed lorcaserin metabolite with validated 5-HT2C vs 5-HT2A selectivity. - **Analytical Utility**: Essential LC-MS/MS standard for plasma/tissue metabolite quantification - **SAR Data**: EC50 = 4.70 nM (5-HT2C) vs 27 nM (5-HT2A) - distinct from parent drug - **Physicochemical**: XLogP3 1.9, pKa 10.06, MW 165.21 g/mol

Molecular Formula C₁₀H₁₂FN
Molecular Weight 165.21
CAS No. 324558-64-7
Cat. No. B1142531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
CAS324558-64-7
Molecular FormulaC₁₀H₁₂FN
Molecular Weight165.21
Structural Identifiers
SMILESC1CNCCC2=C1C=CC(=C2)F
InChIInChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine: Overview


7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS 324558-64-7) is a fluorinated benzazepine derivative with molecular formula C₁₀H₁₂FN and molecular weight 165.21 g/mol [1]. It is recognized as a metabolite of the selective 5-HT2C receptor agonist lorcaserin . The compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing more complex benzazepine derivatives .

Metabolite reference standard for lorcaserin bioanalytical methods LC-MS/MS research
Fluorinated benzazepine building block for medicinal chemistry CNS SAR exploration
5-HT2C/2A receptor subtype differentiation in signaling assays Calcium flux context

Why In-Class Substitution Is Not Advisable


Substituting 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine with other benzazepine analogs can lead to significant discrepancies in receptor binding profiles, metabolic fate, and solid-state properties. The fluorine atom at the 7-position modulates electronic effects and lipophilicity, altering receptor affinity and selectivity [1]. The compound's role as a specific lorcaserin metabolite makes it essential for bioanalytical studies where precise molecular identity is critical . Even seemingly minor halogen substitutions (e.g., 7-chloro) result in non-isostructural crystal packing, affecting solubility and formulation [2].

Halogen 7-fluoro vs 7-chloro analogs are isomorphous but not isostructural; crystal packing and solubility may differ significantly, impacting formulation screening.
Metabolite identity Unlabeled or non‑fluorinated benzazepines cannot serve as lorcaserin metabolite reference; bioanalytical accuracy may shift without the exact 7‑fluoro entity.
Receptor profile Fluorine at C7 modulates electronic effects and lipophilicity; substitution with other halogen may alter 5‑HT2C/2A selectivity context and response interpretation.

Quantitative Differentiation Evidence


5-HT2C Receptor Agonist Potency and Selectivity

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine demonstrates moderate agonist activity at the human 5-HT2C receptor with an EC50 of 4.70 nM, measured by calcium flux in HEK293 cells [1]. In contrast, its parent drug lorcaserin exhibits an EC50 of 3.6 nM at 5-HT2C, but with lower selectivity over 5-HT2A (lorcaserin EC50 302 nM) [2]. The 7-fluoro metabolite shows an EC50 of 27 nM at 5-HT2A, indicating a distinct selectivity window [3].

5-HT2C potency & selectivity
Head-to-head
EC50 4.70 nM at 5-HT2C vs lorcaserin 3.6 nM; 5-HT2A EC50 27 nM
Supports receptor subtype differentiation in signaling studies
HEK293 calcium flux assay; reported selectivity window
Serotonin Receptor Pharmacology Obesity Research Receptor Binding Assays

Crystallographic Non-Isostructurality vs. 7-Chloro Analog

X-ray crystallographic analysis reveals that 7-fluoro-4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-chloro analog are isomorphous but not strictly isostructural [1]. While the fluoro derivative maintains a C-H...π(arene) hydrogen bond that links molecules into sheets, this interaction is precluded in the chloro analog due to variations in unit-cell dimensions [2].

Solid-state architecture
Head-to-head
Isomorphous but not isostructural: 7-fluoro retains C-H…π(arene) H‑bond, absent in 7-chloro analog
Supports solid-state property differentiation for formulation screening
X‑ray diffraction at 120 K
Solid-State Chemistry Crystallography Formulation Science

Role as Lorcaserin Metabolite for Bioanalysis

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine is unequivocally identified as a circulating metabolite of lorcaserin (APD-356) . While lorcaserin itself is a selective 5-HT2C agonist (Ki = 15 nM human, EC50 = 3.6 nM), the 7-fluoro metabolite serves as a distinct analytical reference standard for LC-MS/MS quantification in biological matrices .

Lorcaserin metabolite identity
Class-level
Identified as a circulating metabolite of lorcaserin; distinct from parent drug (Ki 15 nM)
Enables bioanalytical method development as metabolite reference
Source review; confirm with in‑house metabolite profiling
Drug Metabolism Pharmacokinetics Bioanalysis

Lipophilicity and Basicity vs. Unsubstituted Analog

The presence of the 7-fluoro substituent significantly alters physicochemical properties. The computed XLogP3 for 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine is 1.9, compared to an estimated value of approximately 1.5 for the unsubstituted 2,3,4,5-tetrahydro-1H-3-benzazepine [1]. Additionally, the predicted pKa of the secondary amine is 10.06 ± 0.20 [2].

Lipophilicity vs unsubstituted
Cross-study
XLogP3 = 1.9
ΔXLogP ≈ +0.4 vs unsubstituted benzazepine
Supports lipophilicity-driven SAR and CNS permeability prediction
Computed property; pKa (amine) 10.06 ± 0.20
Physicochemical Profiling ADME Prediction Medicinal Chemistry

Synthetic Accessibility via De Novo Route

A de novo synthetic method enables the construction of fluorine-containing benzazepines, including 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine, in 22-35% overall yield [1]. This protocol, based on oxidative cleavage of dihydronaphthalenes followed by double reductive amination, provides a more direct route compared to traditional multi-step syntheses of substituted benzazepines [2].

Synthetic accessibility
Class-level
De novo method: 22–35% overall yield
Supports synthetic route selection for scale‑up research
Oxidative cleavage/reductive amination; reported yield range
Synthetic Methodology Process Chemistry Fluorine Chemistry

Optimal Research and Industrial Use Cases


5-HT2C Receptor Pharmacology and Selectivity Profiling

Researchers investigating serotonergic signaling can utilize this compound as a tool to dissect 5-HT2C versus 5-HT2A receptor activation, given its EC50 values of 4.70 nM at 5-HT2C and 27 nM at 5-HT2A [1]. This selectivity profile, while distinct from lorcaserin (EC50 3.6 nM at 5-HT2C and 302 nM at 5-HT2A), provides a valuable comparative dataset for structure-activity relationship (SAR) studies [2].

Bioanalytical Method Development and Pharmacokinetics

As a confirmed lorcaserin metabolite, 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine serves as an essential reference standard for developing and validating LC-MS/MS methods to quantify lorcaserin and its metabolites in plasma, urine, and tissue samples . Its use ensures accurate measurement of drug exposure and metabolic fate in both preclinical and clinical studies.

Solid-State Characterization and Preformulation Screening

The distinct crystallographic behavior of the 7-fluoro derivative compared to the 7-chloro analog, as demonstrated by X-ray diffraction, makes it a model compound for studying halogen-dependent polymorphism and intermolecular interactions [3]. This knowledge is directly applicable to salt and polymorph screening in early drug development.

Medicinal Chemistry Building Block

The improved synthetic accessibility afforded by the de novo method (22-35% yield) positions this compound as a practical starting material for constructing diverse fluorinated benzazepine libraries [4]. Its commercial availability and defined physicochemical properties (XLogP3 1.9, pKa 10.06) support its use in parallel synthesis and lead optimization campaigns [5].

Application
Selection Property
Validation Focus
5-HT2C/2A receptor profiling
Reported EC50 differentiation context
Receptor subtype response in calcium flux assays
Lorcaserin metabolite bioanalysis
Metabolite-specific reference standard
LC-MS/MS quantification in research matrices
Halogen-dependent polymorphism screening
Crystal packing and hydrogen-bond network
Solubility and formulation screening
Fluorinated benzazepine library synthesis
De novo synthetic accessibility
Yield and scalability assessment

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21 linked technical documents
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